

# (1-methyl-1H-pyrazol-4-yl)methanol IUPAC name

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## Compound of Interest

Compound Name: (1-methyl-1H-pyrazol-4-yl)methanol

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## An In-depth Technical Guide to (1-methyl-1H-pyrazol-4-yl)methanol

This technical guide provides a comprehensive overview of **(1-methyl-1H-pyrazol-4-yl)methanol**, a heterocyclic building block with significant applications in medicinal chemistry and drug development. The document details its chemical properties, spectroscopic data, synthesis protocols, and its role as a scaffold for kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

## Chemical Identity and Properties

The compound with the common name **(1-methyl-1H-pyrazol-4-yl)methanol** is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as (1-methylpyrazol-4-yl)methanol.<sup>[1]</sup> It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.

## Physicochemical Properties

The key physicochemical properties of **(1-methyl-1H-pyrazol-4-yl)methanol** are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

Property	Value	Source
IUPAC Name	(1-methylpyrazol-4-yl)methanol	[1]
Molecular Formula	C <sub>5</sub> H <sub>8</sub> N <sub>2</sub> O	[1][2]
Molecular Weight	112.13 g/mol	[1][2]
CAS Number	112029-98-8	[1]
Boiling Point	243 °C	[2]
Physical Form	Solid	
Storage	Room temperature, dry conditions	[2]

## Spectroscopic Data

Spectroscopic data are essential for the structural elucidation and purity assessment of **(1-methyl-1H-pyrazol-4-yl)methanol**. The following table summarizes its known Nuclear Magnetic Resonance (NMR) data.

Nucleus	Solvent	Chemical Shift (δ, ppm)	Multiplicity	Assignment
<sup>1</sup> H NMR	DMSO-d <sub>6</sub>	3.80	s	N-CH <sub>3</sub>
3.92	br. t	OH		
4.20	br. d	CH <sub>2</sub>		
7.74	s	3-H (pyrazole ring)		
8.10	s	5-H (pyrazole ring)		
<sup>13</sup> C NMR	DMSO-d <sub>6</sub>	54.36	-	CH <sub>2</sub>
Not Reported	-	N-CH <sub>3</sub>		
121.95	-	C4		
127.28	-	C5		
132.27	-	C3		

Note: The <sup>1</sup>H and <sup>13</sup>C NMR data are reported for 1-methyl-4-hydroxymethylpyrazole in a study by P. I. Garia and colleagues.[3]

## Role in Drug Development: Kinase Inhibition

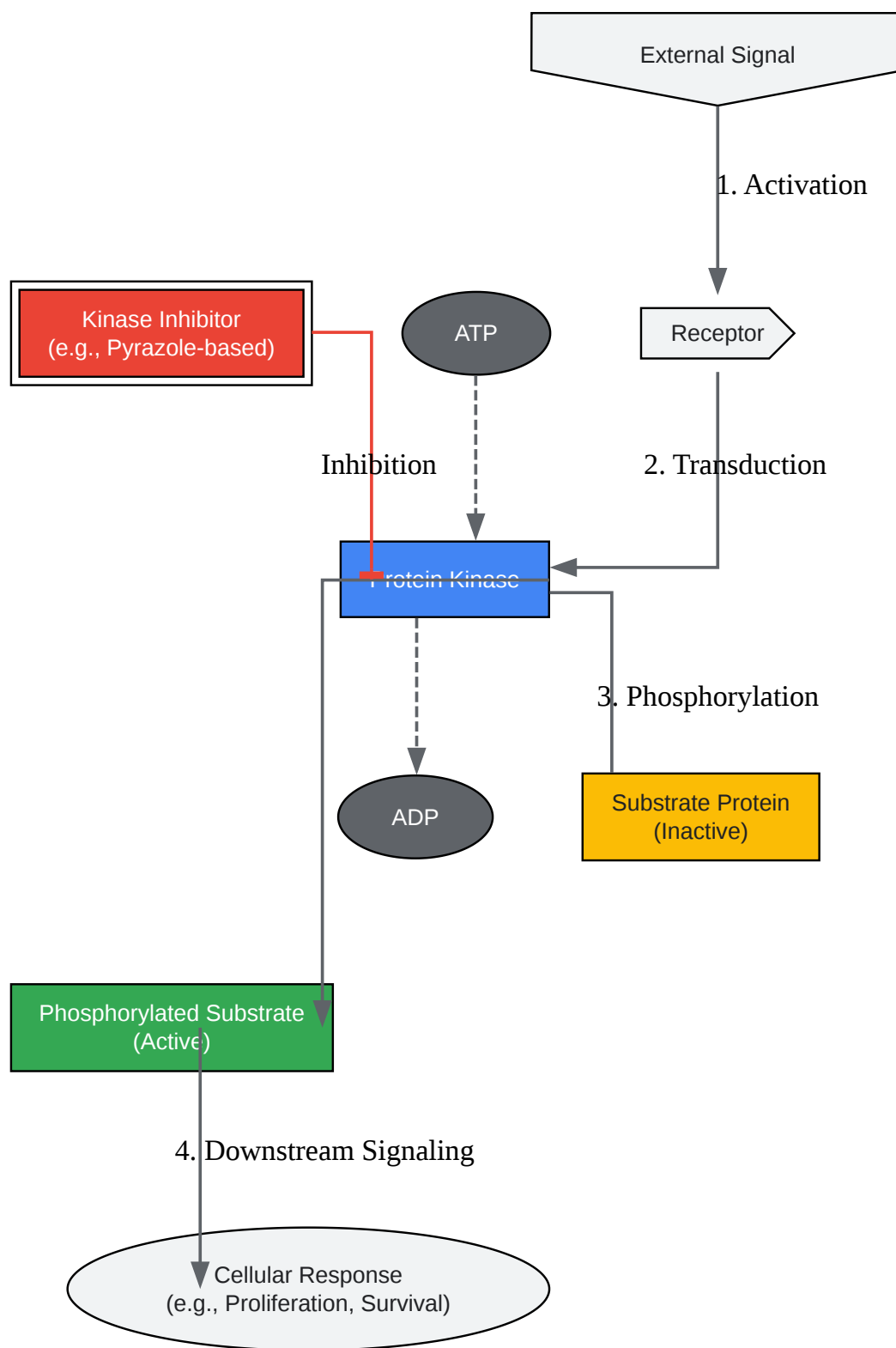
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in a wide range of biologically active compounds and approved drugs.[4] **(1-Methyl-1H-pyrazol-4-yl)methanol** serves as a crucial intermediate in the synthesis of more complex molecules, particularly kinase inhibitors.[2]

Protein kinases are enzymes that regulate a vast number of cellular processes by phosphorylating proteins. Their dysregulation is a known cause of many diseases, including cancer and inflammatory disorders.[5][6][7] Pyrazole-containing compounds have been successfully developed as inhibitors that target the ATP-binding site of various kinases, thereby modulating their activity.[8] The structure of **(1-methyl-1H-pyrazol-4-yl)methanol** allows for

versatile functionalization, making it a valuable building block for creating libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.<sup>[2]</sup>

## Generic Kinase Inhibition Pathway

The following diagram illustrates a simplified signal transduction pathway and the mechanism of action for a typical ATP-competitive kinase inhibitor. The inhibitor blocks the kinase's active site, preventing the phosphorylation of a downstream substrate and thereby interrupting the signaling cascade.



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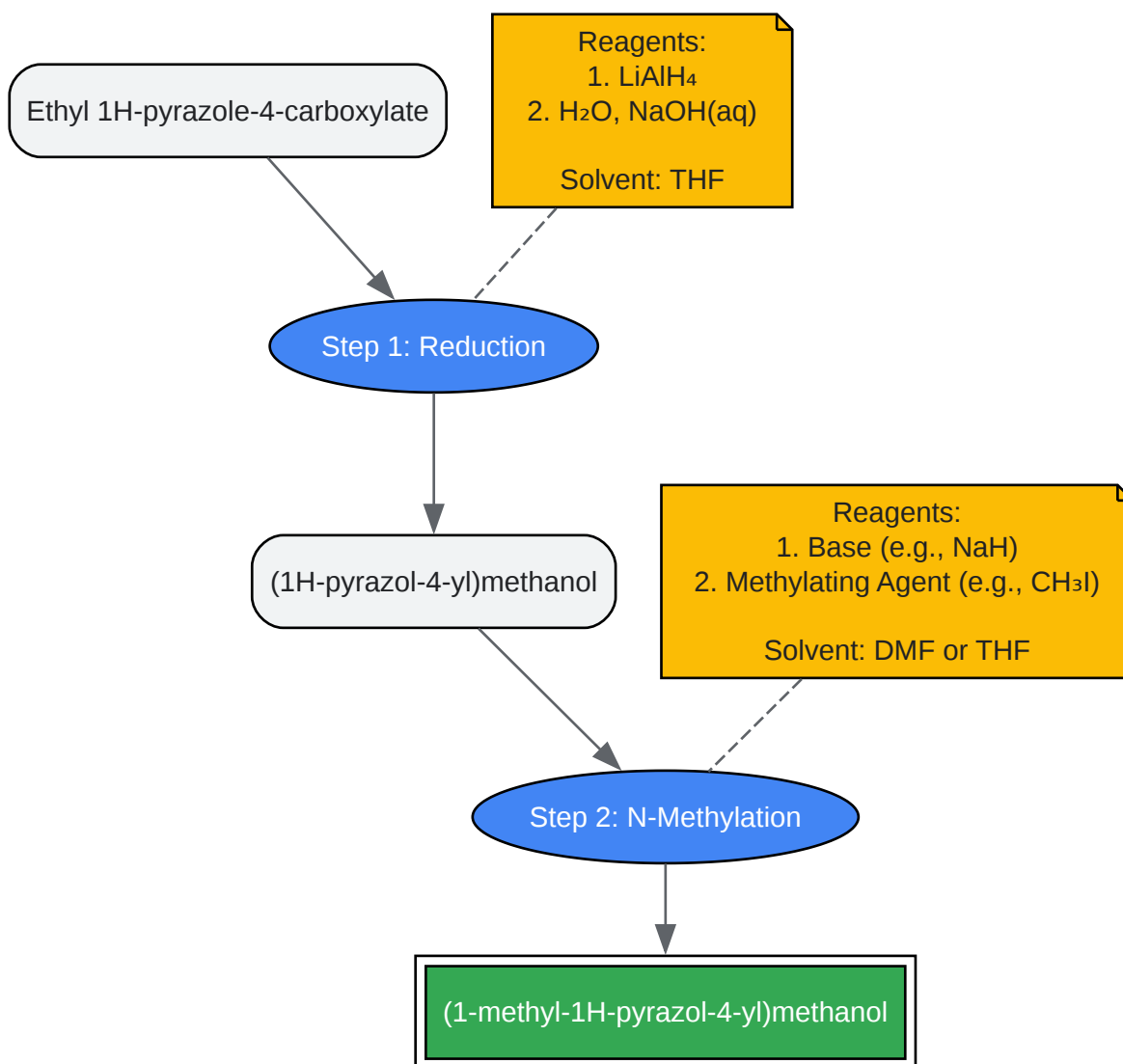
A generic signaling pathway showing competitive kinase inhibition.

# Synthesis of (1-methyl-1H-pyrazol-4-yl)methanol

The synthesis of **(1-methyl-1H-pyrazol-4-yl)methanol** can be achieved via a two-step process starting from a commercially available pyrazole ester. The first step involves the reduction of the ester to the corresponding alcohol, followed by N-methylation of the pyrazole ring.

## Synthetic Workflow

The diagram below outlines the general workflow for the synthesis.



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Synthetic workflow for **(1-methyl-1H-pyrazol-4-yl)methanol**.

## Experimental Protocols

### Step 1: Synthesis of (1H-pyrazol-4-yl)methanol

This protocol is adapted from the reduction of ethyl 1H-pyrazole-4-carboxylate.[9][10]

- **Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LAH) (2.0 equivalents) in anhydrous tetrahydrofuran (THF).
- **Addition:** Cool the LAH suspension to 0 °C using an ice bath. Slowly add a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 equivalent) in anhydrous THF dropwise to the suspension, maintaining the temperature at 0 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- **Quenching:** Cool the mixture back to 0 °C. Carefully and sequentially quench the reaction by the slow dropwise addition of water (e.g., 1 mL per 1 g of LAH), followed by a 1 M aqueous sodium hydroxide solution (e.g., 1 mL per 1 g of LAH), and finally more water (e.g., 3 mL per 1 g of LAH).
- **Workup:** Stir the resulting granular precipitate for 30 minutes. Add anhydrous magnesium sulfate to the mixture to ensure complete dryness.
- **Isolation:** Filter the solid through a pad of celite, washing the filter cake thoroughly with THF and methanol. Combine the filtrates and concentrate under reduced pressure to yield (1H-pyrazol-4-yl)methanol as a white solid.

### Step 2: N-Methylation to (1-methyl-1H-pyrazol-4-yl)methanol

This is a general protocol for N-alkylation of pyrazoles.

- **Setup:** In a flame-dried round-bottom flask under an inert atmosphere, dissolve the (1H-pyrazol-4-yl)methanol (1.0 equivalent) from Step 1 in an anhydrous aprotic solvent such as dimethylformamide (DMF) or THF.

- Deprotonation: Cool the solution to 0 °C. Add a strong base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise. Allow the mixture to stir at this temperature for 30-60 minutes until hydrogen gas evolution ceases.
- Alkylation: Add a methylating agent, such as methyl iodide (CH<sub>3</sub>I) or dimethyl sulfate ((CH<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>) (1.2 equivalents), dropwise to the reaction mixture.
- Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
- Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).
- Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure **(1-methyl-1H-pyrazol-4-yl)methanol**.

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